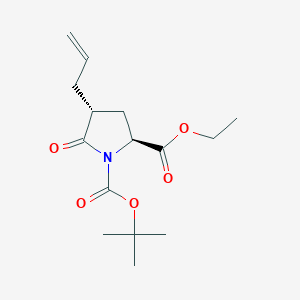
2-(1,4-Diazepan-1-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Diazepan-1-YL)acetonitrile (DZPAN) is a chemical compound that has shown great potential in scientific research due to its unique properties. It is a heterocyclic organic compound with the chemical formula C9H14N2, and it belongs to the class of diazepines. DZPAN has been synthesized through various methods, and its application in scientific research has been extensively studied.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(1,4-Diazepan-1-YL)acetonitrile involves the reaction of 1,4-Diazepane with acetonitrile in the presence of a suitable catalyst.
Starting Materials
1,4-Diazepane, Acetonitrile
Reaction
Add 1,4-Diazepane to a reaction flask, Add acetonitrile to the reaction flask, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture to room temperature, Filter the reaction mixture to remove any solid impurities, Concentrate the filtrate under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography
Mecanismo De Acción
The exact mechanism of action of 2-(1,4-Diazepan-1-YL)acetonitrile is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. 2-(1,4-Diazepan-1-YL)acetonitrile is believed to enhance the activity of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. This results in the calming effects of 2-(1,4-Diazepan-1-YL)acetonitrile on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
2-(1,4-Diazepan-1-YL)acetonitrile has been shown to have various biochemical and physiological effects. It has been found to increase the threshold for seizures and reduce the severity of convulsions in animal models. 2-(1,4-Diazepan-1-YL)acetonitrile has also been shown to have anxiolytic and sedative effects, which can be attributed to its ability to enhance GABA activity. Additionally, 2-(1,4-Diazepan-1-YL)acetonitrile has been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,4-Diazepan-1-YL)acetonitrile has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, 2-(1,4-Diazepan-1-YL)acetonitrile has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration of the appropriate dose and administration route is necessary to ensure the safety of lab animals.
Direcciones Futuras
For 2-(1,4-Diazepan-1-YL)acetonitrile research include the development of new drugs, investigation of its underlying mechanisms of action, and optimization of its synthesis method.
Aplicaciones Científicas De Investigación
2-(1,4-Diazepan-1-YL)acetonitrile has been widely used in scientific research due to its unique properties. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. 2-(1,4-Diazepan-1-YL)acetonitrile has also been shown to have potential as a therapeutic agent for various neurological disorders, such as epilepsy, anxiety, and insomnia. Additionally, 2-(1,4-Diazepan-1-YL)acetonitrile has been used in the development of new drugs and as a tool for studying the central nervous system.
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHCKBDRXYCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-YL)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)




